8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride
CAS No.:
Cat. No.: VC18548365
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20Cl2N2 |
|---|---|
| Molecular Weight | 275.21 g/mol |
| IUPAC Name | 8-benzyl-3,8-diazabicyclo[4.2.0]octane;dihydrochloride |
| Standard InChI | InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)9-15-10-12-6-7-14-8-13(12)15;;/h1-5,12-14H,6-10H2;2*1H |
| Standard InChI Key | UCDOQEDMFCCIGI-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC2C1CN2CC3=CC=CC=C3.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride is a nitrogen-containing bicyclic compound with the systematic IUPAC name (1S,6R)-8-benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride. Key physicochemical properties include:
The dihydrochloride form improves aqueous solubility compared to the free base, facilitating its use in biological assays. The bicyclo[4.2.0]octane core imposes structural rigidity, while the benzyl substituent enhances lipophilicity, enabling blood-brain barrier penetration .
Stereochemical Configuration
X-ray crystallography and computational modeling confirm the (1S,6R) stereochemistry in closely related hydrochloride derivatives . This configuration is critical for interactions with chiral biological targets, such as nicotinic acetylcholine receptors (nAChRs), where enantiomeric purity dictates binding affinity .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 8-benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride typically involves multi-step protocols:
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Bicyclic Scaffold Formation: Cyclization of acyclic precursors, such as benzylamine derivatives, under acidic or basic conditions generates the diazabicyclo[4.2.0]octane core .
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Benzylation: Introduction of the benzyl group via nucleophilic substitution or reductive amination enhances steric and electronic properties .
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, which is purified via recrystallization .
A patent by describes a catalytic hydrogenation approach using palladium catalysts to reduce intermediate nitriles, achieving high enantiomeric excess (ee > 95%). Alternative methods employ desymmetrization of tropinone derivatives, leveraging chiral auxiliaries to control stereochemistry .
Industrial Production Considerations
Large-scale manufacturing faces challenges in stereochemical control and yield optimization. Continuous flow reactors and high-pressure hydrogenation systems improve efficiency, reducing reaction times from days to hours . Regulatory compliance necessitates rigorous purity testing, with HPLC and NMR used to verify >97% purity .
Biological Activity and Pharmacological Profile
Receptor Interactions
8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride exhibits high affinity for neuronal nAChRs, particularly the α4β2 subtype ( < 100 nM). This interaction modulates dopamine release in the mesolimbic pathway, suggesting potential in treating nicotine addiction and cognitive disorders .
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a scaffold for developing nAChR modulators. Structural analogs with modified benzyl groups show improved selectivity for α7 nAChRs, a target for Alzheimer’s disease .
Chemical Biology
As a fluorescent probe conjugate, it enables real-time visualization of receptor internalization in live cells .
| Parameter | Specification |
|---|---|
| Storage Conditions | Room temperature, inert atmosphere |
| Hazard Statements | H302 (Harmful if swallowed) |
| Precautionary Measures | Use PPE, avoid inhalation |
Material Safety Data Sheets (MSDS) recommend handling in fume hoods and disposal via incineration .
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